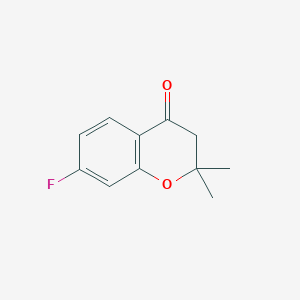

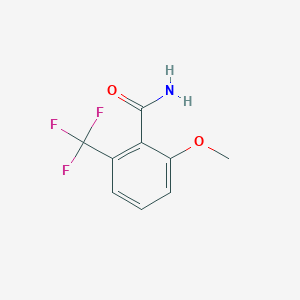

Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate

Übersicht

Beschreibung

Chemical Reactions Analysis

Wissenschaftliche Forschungsanwendungen

-

Natural Products Synthesis

- Field : Organic Chemistry .

- Application : Benzofuran and its derivatives are widely present as scaffolds in the complex molecules of natural products . These kinds of naturally occurring compounds have attracted much attention from synthetic organic chemists, due to their interesting biological and pharmacological activities .

- Methods : The specific methods of synthesis would depend on the specific natural product being synthesized. Typically, these compounds are synthesized in a lab using various organic chemistry techniques .

- Results : Several natural products bearing benzofuran and its derivatives as a moiety have exhibited various biological activities .

-

Anti-tumor Agents

- Field : Medical and Pharmaceutical Sciences .

- Application : Benzofuran compounds have shown strong biological activities such as anti-tumor . They have been used in the development of anticancer agents .

- Methods : The specific methods of application or experimental procedures would depend on the specific anti-tumor agent being developed. Typically, these compounds are synthesized in a lab and then tested for their anti-tumor properties .

- Results : Some benzofuran derivatives have shown promising results in anti-tumor therapy .

-

Anti-viral Agents

- Field : Medical and Pharmaceutical Sciences .

- Application : Benzofuran compounds have shown strong biological activities such as anti-viral . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

- Methods : The specific methods of application or experimental procedures would depend on the specific anti-viral agent being developed. Typically, these compounds are synthesized in a lab and then tested for their anti-viral properties .

- Results : Some benzofuran derivatives have shown promising results in anti-viral therapy .

-

Anti-Inflammatory Agents

- Field : Medical and Pharmaceutical Sciences .

- Application : Benzofuran compounds have shown strong biological activities such as anti-inflammatory . They have been used in the development of anti-inflammatory agents .

- Methods : The specific methods of application or experimental procedures would depend on the specific anti-inflammatory agent being developed. Typically, these compounds are synthesized in a lab and then tested for their anti-inflammatory properties .

- Results : Some benzofuran derivatives have shown promising results in anti-inflammatory therapy .

-

Antioxidant Agents

- Field : Medical and Pharmaceutical Sciences .

- Application : Benzofuran compounds have shown strong biological activities such as antioxidant . They have been used in the development of antioxidant agents .

- Methods : The specific methods of application or experimental procedures would depend on the specific antioxidant agent being developed. Typically, these compounds are synthesized in a lab and then tested for their antioxidant properties .

- Results : Some benzofuran derivatives have shown promising results in antioxidant therapy .

Eigenschaften

IUPAC Name |

methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-7-9-6-8(14-2)4-5-10(9)16-11(7)12(13)15-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZMJOOOCVNYTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine](/img/structure/B1316710.png)

![6-Fluoro-2-methylbenzo[d]thiazole](/img/structure/B1316711.png)

![[4-(1,3-Dioxolan-2-yl)phenyl]methanol](/img/structure/B1316727.png)